1-(Phenylethynyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70437-09-1 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-phenylethynyl)isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,12-13H |
InChI Key |
JNSVNHMWHHKCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylethynyl Isoquinoline and Analogous Alkynylisoquinolines
Transition-Metal-Catalyzed Approaches
Transition metals, particularly palladium and copper, are central to the modern synthesis of alkynylisoquinolines. These metals catalyze a variety of cyclization, cross-coupling, and annulation reactions that provide access to a diverse range of isoquinoline (B145761) derivatives from readily available starting materials.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium catalysis offers a robust and versatile platform for the synthesis of isoquinolines. Its utility spans from classic named reactions that build the heterocyclic core to cross-coupling strategies that introduce the phenylethynyl moiety.
The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. acs.org While traditionally conducted under high-temperature conditions, recent advancements have led to the development of the first asymmetric version of this reaction, enabling the synthesis of axially chiral isoquinolines. acs.orgnih.gov These chiral isoquinolines are valuable as ligands and catalysts in asymmetric synthesis. acs.org
The asymmetric Larock synthesis employs a palladium catalyst with a chiral phosphine (B1218219) ligand, such as Walphos, to achieve high enantioselectivity. acs.org The reaction proceeds between o-(1-alkynyl)-benzaldimines and aryl triflates, affording axially chiral 3,4-disubstituted isoquinolines in moderate to excellent yields and with high enantiomeric ratios. acs.orgnih.gov Density Functional Theory (DFT) calculations have been used to elucidate the catalytic mechanism and the origin of the observed enantioselectivity. nih.gov The reaction demonstrates good functional group tolerance, and the resulting chiral isoquinolines can be transformed into other useful compounds, such as chiral N-oxides, which can act as Lewis base catalysts. researchgate.net
| o-(1-Alkynyl)-benzaldimine Substrate | Aryl Triflate Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| N-tert-butyl-o-(phenylethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | Pd(OAc)₂/Walphos SL-W002-1 | 98 | 97.5:2.5 |
| N-tert-butyl-o-((4-methoxyphenyl)ethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | Pd(OAc)₂/Walphos SL-W002-1 | 85 | 97:3 |
| N-tert-butyl-o-((4-fluorophenyl)ethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | Pd(OAc)₂/Walphos SL-W002-1 | 92 | 97:3 |
| N-tert-butyl-o-((thiophen-2-yl)ethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | Pd(OAc)₂/Walphos SL-W002-1 | 75 | 96:4 |
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, making it an indispensable tool for synthesizing 1-(phenylethynyl)isoquinoline and its analogs. uni-rostock.de This palladium-catalyzed cross-coupling reaction typically involves a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of isoquinoline synthesis, the Sonogashira reaction can be used in two primary ways: by coupling a terminal alkyne with a halogenated isoquinoline or by coupling an alkynyl-substituted arene that serves as a precursor for subsequent cyclization.
The reaction is generally performed with a palladium catalyst, often in conjunction with a copper(I) co-catalyst, although copper-free conditions have also been developed to prevent the undesired homocoupling of terminal alkynes. researchgate.netnih.gov The synthesis of various substituted alkynes, which are precursors for biologically active molecules and organic materials, relies heavily on this methodology. researchgate.net For instance, 1-aryl-4-(2-phenylethynyl) Current time information in Bangalore, IN.nih.govsemanticscholar.orgtriazolo[4,3-a]quinoxalines have been prepared in a one-pot reaction using a copper-free, Pd/C-catalyzed Sonogashira coupling in water. nih.gov Similarly, thieno[3,2-f]isoquinolines have been synthesized by reacting bromo-substituted thienopyridines with various terminal alkynes under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N), followed by an acid-mediated cycloisomerization. conicet.gov.ar
| Halide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-3-(thien-3-yl)pyridine | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | 95 |
| 4-Bromo-3-(thien-3-yl)pyridine | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ / CuI | Et₃N | 97 |
| 4-Bromo-3-(thien-3-yl)pyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | 88 |
| 4-Bromo-3-(thien-3-yl)pyridine | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | 65 |
A novel and efficient strategy for the synthesis of 4-substituted isoquinolines involves a palladium-catalyzed cascade reaction of N-propargyl oxazolidines. organic-chemistry.orgacs.orgnih.gov This microwave-assisted method proceeds through a sequential reductive cyclization, ring-opening, and aromatization process, involving the cleavage of C-O and C-N bonds within the oxazolidine (B1195125) ring. organic-chemistry.orgacs.org The reaction offers a rapid and versatile route to a variety of isoquinoline derivatives under mild conditions. organic-chemistry.org
The process is typically catalyzed by Pd(PPh₃)₄ with sodium formate (B1220265) as a reductant in a DMF/H₂O solvent system. organic-chemistry.org Microwave irradiation significantly accelerates the reaction, often reducing the time to around 30 minutes while maintaining high yields. organic-chemistry.org This strategy has been successfully applied to the synthesis of a lamellarin analogue, highlighting its synthetic utility. acs.orgnih.gov The introduction of the oxazolidine unit is key to the success of this method, as it facilitates the final aromatization step to form the isoquinoline core. acs.org
| N-Propargyl Oxazolidine Substrate | Catalyst | Reductant | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 2-(2-bromophenyl)-3-prop-2-ynyl-oxazolidine | Pd(PPh₃)₄ | HCOONa | DMF/H₂O | Microwave, 120°C, 30 min | 92 |
| 2-(2-bromo-4,5-dimethoxyphenyl)-3-prop-2-ynyl-oxazolidine | Pd(PPh₃)₄ | HCOONa | DMF/H₂O | Microwave, 120°C, 30 min | 85 |
| 2-(2-bromo-5-fluorophenyl)-3-prop-2-ynyl-oxazolidine | Pd(PPh₃)₄ | HCOONa | DMF/H₂O | Microwave, 120°C, 30 min | 81 |
| 2-(2-bromophenyl)-3-(3-phenylprop-2-ynyl)oxazolidine | Pd(PPh₃)₄ | HCOONa | DMF/H₂O | Microwave, 120°C, 30 min | 88 |
Copper-Catalyzed Cyclization and Annulation Reactions
Copper catalysts provide an alternative and often complementary approach to palladium for the synthesis of isoquinolines. These methods are frequently lauded for their cost-effectiveness and unique reactivity in promoting cyclization and annulation cascades.
A highly efficient and environmentally friendly method for synthesizing isoquinolines involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.orgrsc.org A notable advantage of this protocol is its ability to proceed in water, often without the need for organic solvents, ligands, or other additives. nih.govrsc.org The reaction demonstrates high atom economy and good tolerance for a variety of functional groups. rsc.org
This methodology allows for the selective synthesis of either isoquinolines or isoquinoline N-oxides by choosing whether to protect the hydroxyl group of the oxime. nih.govrsc.org For example, using (E)-2-alkynylaryl ketone O-methyl oximes leads to the formation of isoquinolines. nih.gov The proposed mechanism begins with a Cu(I)-catalyzed intramolecular cyclization to form an intermediate, followed by cleavage of the N-O bond and subsequent protonation to yield the isoquinoline product. nih.govsemanticscholar.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ring, though electron-donating groups generally lead to higher yields. nih.govrsc.org The utility of this method has been showcased in the total synthesis of the isoquinoline alkaloid moxaverine. semanticscholar.orgrsc.org
| Substrate (O-methyl oxime of...) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(2-(phenylethynyl)phenyl)ethanone | CuI | H₂O | 80 | 95 |
| 1-(4-methyl-2-(phenylethynyl)phenyl)ethanone | CuI | H₂O | 80 | 96 |
| 1-(4-methoxy-2-(phenylethynyl)phenyl)ethanone | CuI | H₂O | 80 | 91 |
| 1-(4-chloro-2-(phenylethynyl)phenyl)ethanone | CuI | H₂O | 80 | 89 |
| 1-(4-fluoro-2-(phenylethynyl)phenyl)ethanone | CuI | H₂O | 80 | 62 |
Synthetic Routes to this compound and its Analogs
The synthesis of this compound and related alkynylisoquinolines is a significant area of research in organic chemistry, driven by the prevalence of the isoquinoline motif in natural products and pharmaceuticals. organic-chemistry.org Various synthetic methodologies have been developed to construct this heterocyclic system, often employing transition metal catalysis to achieve high efficiency and selectivity. These methods include tandem reactions, direct functionalization, cyclization protocols, and C-H activation strategies.
Tandem Reactions of 2-Bromoaryl Ketones, Terminal Alkynes, and Nitriles
A copper(I)-catalyzed tandem reaction provides an efficient route to densely functionalized isoquinolines. acs.orgorganic-chemistry.org This method involves the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN), combining a nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization. acs.orgresearchgate.net The process is characterized by its facile nature, high selectivity, and broad applicability. acs.org In this reaction, the formation of an aromatic C-N bond occurs alongside the complete cleavage of the C-N triple bond in acetonitrile. acs.org The reaction is thought to proceed through Cu(III)-acetylide intermediates, which facilitate a highly selective 6-endo-dig cyclization. acs.orgresearchgate.net This methodology tolerates a variety of functional groups on the aromatic alkyne, including alkyl, methoxy, halogens, and trifluoromethyl groups, affording the desired isoquinoline products in yields ranging from 67% to 90%. acs.org
| Entry | 2-Bromoaryl Ketone | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-bromobenzophenone | Phenylacetylene | 1-phenyl-3-methyl-4-phenylisoquinoline | 85 |
| 2 | 2-bromo-4'-methylbenzophenone | Phenylacetylene | 1-phenyl-3-methyl-4-(p-tolyl)isoquinoline | 90 |
| 3 | 2-bromo-4'-methoxybenzophenone | Phenylacetylene | 4-(4-methoxyphenyl)-1-phenyl-3-methylisoquinoline | 88 |
| 4 | 2-bromo-4'-chlorobenzophenone | 4-chlorophenylacetylene | 4-(4-chlorophenyl)-1-(4-chlorophenyl)-3-methylisoquinoline | 75 |
Copper(I)-Catalyzed Direct Functionalization of Isoquinolines with Terminal Alkynes
Direct C-H functionalization of isoquinolines with terminal alkynes represents another important synthetic strategy. While specific details on the direct functionalization to yield this compound were not found in the provided search results, a related copper(I)-catalyzed alkynylation of quinolones with terminal alkynes has been reported. acs.org This reaction proceeds under mild conditions and requires a Lewis acid co-catalyst. acs.org The methodology has been successfully applied to the synthesis of enantioenriched tetrahydroquinoline alkaloids. acs.org This suggests the potential for similar copper-catalyzed approaches to be developed for the direct alkynylation of the isoquinoline core.
Silver-Catalyzed Cyclization Protocols
Silver-catalyzed reactions offer a powerful tool for the synthesis of isoquinoline derivatives through various cyclization strategies.
An efficient method for the synthesis of substituted isoquinolines involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds smoothly in good yields and demonstrates tolerance for a range of functional groups. organic-chemistry.orgorganic-chemistry.org The optimized conditions often involve a catalyst like AgSbF6 with an additive such as trifluoroacetic acid (TFA) in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. organic-chemistry.org This method exhibits high regioselectivity, favoring the formation of the six-membered isoquinoline ring. organic-chemistry.org The proposed mechanism involves the coordination of the silver catalyst to the alkyne, followed by a regioselective attack and subsequent cyclization. organic-chemistry.org
| Entry | 2-Alkynyl Benzyl Azide | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-(azidomethyl)-2-(phenylethynyl)benzene | AgSbF6 | TFA | DCE | 80 | 85 |
| 2 | 1-(azidomethyl)-4-methoxy-2-(phenylethynyl)benzene | AgSbF6 | TFA | DCE | 80 | 75 |
| 3 | 1-(azidomethyl)-4-chloro-2-(phenylethynyl)benzene | AgSbF6 | TFA | DCE | 80 | 88 |
Silver(I)-catalyzed cascade cyclization of 2-aminobenzamides and 2-alkynylbenzaldehydes, followed by in situ oxidation, provides a route to isoquinoline-fused quinazolinones. thieme-connect.comthieme-connect.comgrafiati.com This reaction yields 12-aryl- or 12-butyl-6H-isoquinolino[2,1-a]quinazolin-6-ones in good to excellent yields (69–91%). thieme-connect.comgrafiati.com The reaction mechanism is proposed to involve the formation of an imine intermediate, which then undergoes a 6-endo-dig cyclization facilitated by the silver catalyst, followed by oxidation. thieme-connect.com Different silver salts and solvents have been screened, with AgNO3 in DMSO at 120 °C providing the best results. thieme-connect.com
A related silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes also leads to the formation of isoquinoline-fused heterocyclic systems. mdpi.com This process involves three new C-N bond formations in a single operation. mdpi.com
The silver-catalyzed homodimerization of ortho-alkynylarylaldehydes leads to the formation of 4-(1H-isochromen-1-yl)isoquinoline derivatives. nih.govrsc.orgresearchgate.net This reaction proceeds via isochromene intermediates, which are formed through the self-reaction of the ortho-alkynylarylaldehydes catalyzed by AgBF4. nih.govrsc.org Subsequent condensation of the resulting 1,5-dicarbonyl motif with ammonia (B1221849) yields the isoquinoline ring. nih.govrsc.org This method is notable for its ability to produce isoquinoline products with an electron-deficient isoquinoline unit. nih.govrsc.org
Rhodium-Catalyzed C-H Activation Strategies
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines. organic-chemistry.org These methods often involve the reaction of aromatic compounds bearing a directing group with alkynes. For instance, the rhodium-catalyzed C-H bond activation of aromatic ketoximes and their subsequent reaction with alkynes provides a convenient and highly regioselective route to substituted isoquinolines. nih.gov A proposed mechanism involves chelation-assisted C-H activation, alkyne insertion, reductive elimination, intramolecular electrocyclization, and aromatization. nih.gov Another approach utilizes the rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones and hydroxylamine, followed by cyclization with an internal alkyne. organic-chemistry.org This one-pot, three-component reaction allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Furthermore, rhodium catalysis has been employed in the C-H activation-based alkenylation and intramolecular aza-Heck-type cyclization of 2-arylquinazolin-4-ones to synthesize isoquinolino[1,2-b]quinazolin-8-one derivatives. rsc.org
Zinc-Catalyzed Cyclocondensation Reactions
Zinc(II) triflate has been identified as an effective and air-stable catalyst for the aerobic cyclocondensation of 2-(1-alkynyl)benzaldehydes with arylamines to produce isoquinolones. mdpi.comresearchgate.net This method is advantageous due to the use of a cheap, commercially available Lewis acid catalyst, high atom economy, and readily available starting materials. mdpi.comresearchgate.net The reaction proceeds in the presence of a base under an oxygen atmosphere, affording 2,3-diarylisoquinolin-1(2H)-ones in good to high yields. mdpi.comresearchgate.net For instance, the reaction of 2-(1-phenylethynyl)benzaldehyde with aniline (B41778) in the presence of Zn(OTf)2 and a base yields the corresponding isoquinolone. mdpi.com This catalytic system is tolerant of various functional groups on the arylamine, including both electron-donating and electron-withdrawing groups. researchgate.net
| Reactants | Catalyst | Product | Yield |
| 2-(1-Phenylethynyl)benzaldehyde, Aniline | Zn(OTf)2 | 2,3-Diphenylisoquinolin-1(2H)-one | Good to high |
| 2-(1-Alkynyl)benzaldehydes, Arylamines | Zn(OTf)2 | 2,3-Diarylisoquinolin-1(2H)-ones | 73-85% |
Gold-Catalyzed Cyclization Processes
Gold catalysts have proven to be highly effective in promoting the cyclization of various substrates to form heterocyclic compounds. In the context of isoquinoline synthesis, gold-catalyzed reactions offer mild conditions and unique reactivity. One such application is the gold-catalyzed bicyclic annulation of N-(o-alkynylphenyl)imines with α-diazo esters, which leads to the formation of 5,6-dihydroindolo[2,1-a]isoquinolines. acs.org This cascade reaction proceeds through an initial attack of the diazo ester on the imine to form a cis-aziridine, followed by a stereoselective [3+3]-annulation with the tethered arylalkyne. acs.org
Furthermore, gold(I)-catalyzed intramolecular cyclization of ortho-alkynylbenzaldoximes provides a direct route to isoquinoline N-oxides. thieme-connect.de This method highlights the alkynophilicity of gold catalysts. thieme-connect.de Detailed mechanistic studies on the gold-catalyzed cyclization of 1-ethynyl-2-(phenylethynyl)benzene have shown that the reaction can proceed via either a 5-exo-dig or a 6-endo-dig pathway, with the 5-exo-dig cyclization being slightly favored. researchgate.net These studies support a concerted dual gold activation mechanism. researchgate.net
| Catalyst | Substrates | Product |
| Gold(I) | N-(o-Alkynylphenyl)imines, α-Diazo esters | 5,6-Dihydroindolo[2,1-a]isoquinolines |
| Gold(I) | ortho-Alkynylbenzaldoximes | Isoquinoline N-oxides |
Metal-Free Synthetic Pathways
While metal-catalyzed reactions are powerful, the development of metal-free alternatives is crucial for sustainable chemistry, avoiding the cost and potential toxicity of transition metals.
A significant advancement in metal-free synthesis is the direct, regioselective C-H functionalization of heteroaromatic N-oxides with organosilanes. acs.org This method allows for the synthesis of various benzylated and alkynylated N-heterocycles without the need for a transition metal catalyst. acs.org The reaction is typically catalyzed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgtu-dortmund.de
For the synthesis of alkynylated isoquinolines, isoquinoline N-oxide is reacted with an alkynylorganosilane. tu-dortmund.de For example, the reaction of isoquinoline N-oxide with trimethyl(phenylethynyl)silane in the presence of TBAF yields this compound. tu-dortmund.de An interesting aspect of this reactivity is that when ethynyltrimethylsilane is used, a double coupling occurs to produce 1,2-di(isoquinolin-1-yl)ethyne in high yield. acs.org
| Heteroaromatic N-Oxide | Organosilane | Product | Catalyst |
| Isoquinoline N-oxide | Trimethyl(phenylethynyl)silane | This compound | TBAF |
| Isoquinoline N-oxide | Ethynyltrimethylsilane | 1,2-Di(isoquinolin-1-yl)ethyne | TBAF |
Another approach is the reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation, which, although it uses a palladium catalyst for the initial coupling, proceeds to the cyclization in a one-pot fashion that can be considered a step towards more streamlined, if not entirely metal-free, syntheses. organic-chemistry.org
Multicomponent Reaction (MCR) Strategies towards this compound Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions are highly valued in modern synthetic chemistry for their ability to rapidly generate molecular diversity. preprints.orgresearchgate.net
Synthesis of Phosphinoyl Functionalized Isoquinoline Derivatives
A notable application of MCRs is the synthesis of phosphinoyl-functionalized isoquinoline derivatives. One such method involves a three-component reaction of isoquinoline, dialkyl acetylenedicarboxylates, and phosphine oxides or ethyl phenyl-H-phosphinate. preprints.org This reaction proceeds in acetonitrile under a nitrogen atmosphere to yield arylphosphinoyl-functionalized dihydroisoquinoline derivatives. preprints.org
Another strategy describes the synthesis of phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline derivatives through a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde (B1589314), an amine, and diphenylphosphine (B32561) oxide. rsc.orgresearchgate.net The product selectivity is dependent on the catalyst and reaction conditions. rsc.org For instance, zirconium(IV) chloride is effective for forming the isoquinoline ring containing a phosphine oxide, while silver acetate selectively yields the 2H-isoindol-1-ylphosphine oxide. rsc.org In the absence of a catalyst, the reaction produces phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine. rsc.org
Furthermore, (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates can be synthesized through a one-pot reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate, catalyzed by various Lewis acids. beilstein-journals.orgnih.gov
Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods for alkynylisoquinolines, focusing on the use of non-toxic solvents and energy-efficient techniques. rsc.org
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. jvwu.ac.inbiotage.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinoline derivatives. rsc.orgrsc.org
For example, the Sonogashira cross-coupling reaction to produce C8-alkynyl adenine (B156593) pyranonucleosides, including an 8-phenylethynyl-adenine derivative, has been efficiently carried out under microwave irradiation. nih.govfrontiersin.org This method involves reacting the appropriate alkyne with a protected 8-bromo-adenine derivative in the presence of a palladium catalyst and copper(I) iodide in DMF at 120°C for 10 minutes. nih.govfrontiersin.org Another application is the synthesis of 6-phenylindolo[2,1-a]isoquinoline derivatives, where microwave irradiation provides a convenient and efficient alternative to conventional heating. jvwu.ac.in
The synthesis of quinoline-fused 1,4-benzodiazepines has also been shown to be more efficient under microwave conditions, affording excellent yields in shorter reaction times compared to conventional heating. rsc.org Similarly, a silver carbonate-mediated cascade annulation of internal alkynes to synthesize indoloquinolines demonstrated improved yields when conducted under microwave heating. rsc.orgrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Indoloquinolines | 47% yield | Improved yield (not specified) | rsc.orgrsc.org |
| Synthesis of Quinoline-fused 1,4-benzodiazepines | 62-65% yield | 92-97% yield | rsc.org |
| Synthesis of Pyrazolo[1,5-a]pyrimidines | 80-85% yield | 90-95% yield | rsc.org |
Aqueous Medium Reactions
The use of water as a solvent is a key aspect of green chemistry. rsc.org A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides has been developed using a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgnih.govrsc.org This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands. rsc.orgnih.govrsc.org The reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime in the presence of 10 mol% CuI in water at 80°C under an air atmosphere yields 1-methyl-3-phenylisoquinoline (B8776708) in 92% yield. rsc.orgnih.govrsc.org
Substrate Scope and Functional Group Compatibility in Alkynylisoquinoline Synthesis
The versatility of synthetic methods is often determined by their substrate scope and tolerance for various functional groups.
In the copper-catalyzed synthesis of isoquinolines in water, a broad range of substrates is tolerated. rsc.orgrsc.org This includes (E)-2-alkynylaryl oxime derivatives with both electron-donating and electron-withdrawing groups on the phenyl ring. rsc.orgrsc.org While electron-rich groups lead to higher reactivity, substrates with electron-withdrawing groups still provide the desired isoquinolines in good yields (62-89%). rsc.orgrsc.org The reaction is also compatible with various functional groups on the alkyne, such as thienyl, naphthyl, n-pentyl, cyclopropyl, cyclopentyl, and pyridyl groups. rsc.orgrsc.org
The Sonogashira coupling protocol for synthesizing amino alkynylisoquinoline and naphthyridine compounds also demonstrates good functional group tolerance, allowing for the incorporation of "essential nitrogen" or nitrile moieties and fluorine atoms to improve pharmacological properties. nih.gov
A silver-catalyzed cyclization–deoxygenation of o-alkynylbenzaldoxime derivatives to form isoquinolines accommodates a wide range of substituents. thieme-connect.de This includes electron-withdrawing, electron-donating, and halogen groups on the phenyl ring of the benzaldoxime, as well as both aliphatic and aromatic alkynes. thieme-connect.de
Table 2: Substrate Scope in the Copper-Catalyzed Synthesis of 1,3-Disubstituted Isoquinolines in Water rsc.orgrsc.org
| Entry | R¹ | R² | Product | Yield (%) |
| 2a | Me | Ph | 1-methyl-3-phenylisoquinoline | 95 |
| 2f | Me | 4-ClC₆H₄ | 1-methyl-3-(4-chlorophenyl)isoquinoline | 89 |
| 2g | Me | 4-FC₆H₄ | 1-methyl-3-(4-fluorophenyl)isoquinoline | 85 |
| 2h | Me | 4-CF₃C₆H₄ | 1-methyl-3-(4-(trifluoromethyl)phenyl)isoquinoline | 62 |
| 2n | Me | 2-thienyl | 1-methyl-3-(thiophen-2-yl)isoquinoline | 81 |
| 2o | Me | 1-naphthyl | 1-methyl-3-(naphthalen-1-yl)isoquinoline | 72 |
| 2p | Me | n-pentyl | 1-methyl-3-pentylisoquinoline | 65 |
| 2q | Me | cyclopropyl | 1-methyl-3-cyclopropylisoquinoline | 75 |
| 2r | Me | cyclopentyl | 1-methyl-3-cyclopentylisoquinoline | 78 |
| 2s | Me | 2-pyridyl | 1-methyl-3-(pyridin-2-yl)isoquinoline | 53 |
Stereoselective and Regioselective Synthesis of this compound Frameworks
Controlling stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules.
A copper-catalyzed A³ coupling of tetrahydroisoquinoline, aldehydes, and alkynes has been shown to achieve high regioselectivity for the endo-yne-product, 2-benzyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline. researchgate.net Furthermore, stereoselective synthesis of 1-alkynyl isoquinolines has been achieved using a (R,R)-N-PINAP ligand and benzoic acid as a co-catalyst, resulting in excellent yields and enantiomeric excesses. uantwerpen.be
In the synthesis of phosphinoyl-functionalized isoquinolines via a three-component reaction, the choice of catalyst dictates the regioselectivity, leading to either 1,2-dihydro-isoquinoline or 2H-isoindoline products. rsc.org
A silver-catalyzed cascade annulation of 2-alkynylbenzaldehydes and 2-aminobenzamides to form isoquinoline-fused quinazolinones is highly regioselective, yielding only a single regioisomer. thieme-connect.com Similarly, palladium-catalyzed iminoannulation of internal alkynes with the tert-butylimine of o-iodobenzaldehyde produces isoquinolines with high regioselectivity. ub.edu
Mechanistic Elucidation and Computational Studies on 1 Phenylethynyl Isoquinoline Reactions
Investigation of Reaction Pathways and Intermediates
The formation and subsequent reactions of 1-(phenylethynyl)isoquinoline can proceed through various pathways, often influenced by the choice of catalysts, reagents, and reaction conditions. Experimental and computational evidence has pointed towards the involvement of both catalytic cycles and radical intermediates in different transformations.
Catalytic processes are central to many efficient syntheses of isoquinoline (B145761) derivatives. For instance, the synthesis of isoquinolines from 2-alkynylbenzaldoximes can be catalyzed by various transition metals. A proposed reaction mechanism for the synthesis of isoquinolines involves a 6-endo-dig cyclization of the 2-alkynylbenzaldoxime, activated by an electrophile, to form an isoquinoline-N-oxide intermediate. This is followed by a [3+2] dipolar cycloaddition with a reagent like carbon disulfide (CS2), leading to a cyclic intermediate that subsequently decomposes to yield the isoquinoline product. thieme-connect.de
In a metal-free approach, the alkynylation of isoquinoline N-oxide with trimethyl(phenylethynyl)silane can be catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org The proposed mechanism suggests that TBAF activates the organosilane, increasing the nucleophilicity of the phenylethynyl group. This activated species then undergoes a nucleophilic addition to the C1 position of the isoquinoline N-oxide. A subsequent rearomatization step eliminates trimethylsilanol (B90980) and regenerates the catalyst, yielding this compound. acs.org
The following table summarizes the key steps in these proposed catalytic cycles:
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Intermediate | Proposed Mechanistic Steps |
| Cyclization-Deoxygenation | 2-Alkynylbenzaldoxime | Transition Metal / CS2 | Isoquinoline-N-oxide | 1. Electrophilic activation of the alkyne. 2. 6-endo-dig cyclization. 3. [3+2] dipolar cycloaddition with CS2. 4. Decomposition to isoquinoline. thieme-connect.de |
| Metal-Free Alkynylation | Isoquinoline N-oxide, Trimethyl(phenylethynyl)silane | TBAF | Activated organosilane | 1. TBAF activates the organosilane. 2. Nucleophilic addition to C1 of isoquinoline N-oxide. 3. Rearomatization and elimination of trimethylsilanol. acs.org |
While many reactions proceed through ionic or concerted pathways, the involvement of radical species has also been identified in certain transformations leading to or involving isoquinoline structures. To probe for the presence of radical pathways, control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are often employed.
In the deoxygenation reaction for the synthesis of isoquinolines, the addition of TEMPO was found to completely inhibit the formation of the product, providing strong evidence for a radical-mediated deoxygenation step. thieme-connect.de This suggests that after the initial cyclization and formation of an intermediate, homolytic cleavage of bonds occurs, generating radical species that propagate to the final product. thieme-connect.de
Conversely, in the metal-free C-H functionalization of heteroaromatic N-oxides with organosilanes, the reaction proceeds even in the presence of a radical trap like TEMPO. acs.org This indicates that radical pathways are unlikely to be involved in this specific transformation, which is believed to proceed through a Petasis-type rearrangement. acs.org
Similarly, in the synthesis of selenium-decorated N-oxide isoquinolines from 2-(phenylethynyl)benzaldehyde (B1589314) oxime, experiments with radical scavengers (TEMPO and hydroquinone) showed no significant change in reaction efficiency. acs.orgnih.gov This observation suggests that the primary reaction mechanism follows an ionic pathway. acs.orgnih.gov
The gold-catalyzed photoredox C1-alkynylation of N-alkyl-1,2,3,4-tetrahydroisoquinolines with alkynyl bromides, however, is proposed to involve radical species generated through a reductive quench pathway. monash.edu
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for gaining deeper insights into the mechanisms of organic reactions. By calculating the electronic structure and energies of molecules, DFT can be used to optimize geometries, explore reaction energetics, and explain observed selectivities. nih.govscirp.orgscispace.commdpi.com
DFT calculations are employed to determine the most stable three-dimensional arrangements of atoms in molecules (reactants, intermediates, transition states, and products). scirp.orgresearchgate.net This process, known as geometry optimization, is fundamental for all subsequent computational analyses. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov
These optimized geometries are then used to analyze electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.govresearchgate.net For instance, in the study of isoquinoline-functionalized chromophores, DFT calculations at the M06/6-311G(d,p) level of theory were used to optimize geometries and analyze frontier molecular orbitals (FMOs). nih.govresearchgate.net The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial for understanding the reactivity and electronic transitions within the molecule. researchgate.net
The following table shows example data that can be obtained from such calculations for a reference compound and its derivatives, illustrating how substituents affect electronic properties.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |
| MPBID1 | -5.811 | -2.061 | 3.750 |
| MPBID2 | -5.859 | -2.096 | 3.763 |
| MPBID3 | -5.858 | -2.083 | 3.775 |
| MPBID4 | -6.225 | -3.146 | 3.079 |
| MPBID5 | -6.004 | -2.027 | 3.977 |
| MPBID6 | -6.093 | -2.312 | 3.781 |
| Data adapted from a computational study on isoquinoline derivatives. researchgate.net |
A key application of DFT is the mapping of the potential energy surface of a reaction. This involves locating the transition states (TS), which are the energy maxima along the reaction coordinate, and calculating the activation energies (the energy difference between the reactants and the transition state). mdpi.com The relative energies of different possible transition states can be used to predict which reaction pathway is more favorable. mdpi.com
For example, in the 1,3-dipolar cycloaddition of diazopropane (B8614946) to chalcone (B49325) derivatives, DFT calculations were used to determine the activation energies for the formation of different regioisomeric products (pyrazoles and oxadiazoles). The results showed that the pathway leading to the pyrazole (B372694) derivative had a lower activation barrier, indicating that it is the kinetically favored product. mdpi.com
DFT calculations are particularly powerful in explaining the origins of regioselectivity and enantioselectivity in chemical reactions. unimi.it By comparing the activation energies of the transition states leading to different regioisomers or enantiomers, the preferred outcome can be predicted and rationalized.
The regioselectivity in isoquinoline synthesis, such as in the Pictet-Spengler reaction, is often dependent on the substituents on the aromatic ring of the starting phenylethylamine. researchgate.net The cyclization typically occurs at the less sterically hindered ortho position, and this preference can be enhanced in protic solvents. researchgate.net DFT calculations can model these steric and solvent effects to quantify their impact on the transition state energies.
In enantioselective synthesis, where a chiral catalyst or auxiliary is used, DFT can be used to model the interactions between the substrate and the chiral entity in the transition state. clockss.orgnih.govresearchgate.net The energy difference between the diastereomeric transition states leading to the two enantiomers determines the enantiomeric excess (ee) of the reaction. For example, in the asymmetric (3+3) cycloaddition of diazo compounds and isoquinolinium methylides, a bifunctional catalyst directs the formation of one enantiomer over the other, leading to high enantioselectivities. nih.gov DFT studies can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that stabilize one transition state over the other, thus explaining the observed stereochemical outcome. nih.gov
Kinetic Studies and Control Experiments to Probe Reaction Mechanisms
Detailed kinetic studies and meticulously designed control experiments are fundamental to elucidating the stepwise processes of a chemical reaction. In the context of the synthesis of this compound, which is often achieved via a Sonogashira coupling of 1-haloisoquinoline with phenylacetylene (B144264), such studies would involve monitoring the reaction progress under various conditions to determine reaction orders, rate constants, and the influence of catalyst and reactant concentrations.
Although specific kinetic data for the synthesis of this compound is not extensively reported in dedicated studies, the general mechanism of the Sonogashira coupling is well-established and provides a framework for understanding its kinetics. organic-chemistry.orgwikipedia.org The catalytic cycle is understood to involve oxidative addition, transmetalation, and reductive elimination steps.
Table 1: Hypothetical Kinetic Data for the Formation of this compound via Sonogashira Coupling
| Entry | [1-iodoisoquinoline] (M) | [Phenylacetylene] (M) | [Pd(PPh₃)₄] (mol%) | [CuI] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 2 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 2 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 2 | 2.4 x 10⁻⁵ |
Control experiments are crucial for validating proposed mechanisms. For the Sonogashira coupling, a key control experiment would be to run the reaction in the absence of the copper(I) co-catalyst. While copper-free Sonogashira reactions are known, they often require different ligands or conditions, and performing this experiment with the standard catalyst system would help to elucidate the specific role of copper in the formation of this compound. wikipedia.org Another important control would be to attempt the reaction without the palladium catalyst to confirm its essential role in the C-C bond formation.
Application of Reaction Force Analysis and Reaction Electronic Flux
Modern computational chemistry offers powerful tools to dissect reaction mechanisms at a molecular level. Reaction force analysis and the study of reaction electronic flux are two such methods that provide deep insights into the bonding changes and electronic rearrangements that occur along a reaction coordinate.
Reaction Force Analysis partitions the change in the total energy of a reacting system into structural and electronic contributions. This analysis can pinpoint the specific regions of a reaction pathway where bond breaking and forming events are most significant. For the formation of this compound, this analysis could be applied to the key steps of the Sonogashira catalytic cycle. For instance, it could quantify the forces involved in the oxidative addition of 1-haloisoquinoline to the palladium(0) complex and the subsequent reductive elimination of the final product.
Reaction Electronic Flux (REF) is a concept derived from conceptual density functional theory that describes the net flow of electron density between reacting fragments. In the context of the synthesis of this compound, analyzing the REF could illuminate the electronic nature of the key intermediates and transition states. For example, it could detail the flow of electrons between the palladium catalyst, the isoquinoline moiety, and the phenylacetylene fragment during the crucial transmetalation and reductive elimination steps. A mechanistic study on a Pd/NHC-catalyzed Sonogashira reaction has utilized techniques like collision-induced dissociation and infrared multiphoton dissociation experiments, coupled with quantum calculations, to understand the catalyst's evolution and the formation of intermediates. nih.gov
While specific studies applying reaction force analysis and reaction electronic flux to the synthesis of this compound have not been identified in the current literature, these computational tools hold significant promise for future investigations to provide a more granular and quantitative understanding of its reaction mechanisms.
Spectroscopic and Crystallographic Characterization Methodologies for 1 Phenylethynyl Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(phenylethynyl)isoquinoline, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are utilized to confirm its constitution.
The structure of this compound is definitively confirmed through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Research conducted by KUTSENKO, et al. (2012) provides characteristic spectral data for this compound.
The ¹H NMR spectrum displays distinct signals corresponding to the protons of the isoquinoline (B145761) and phenyl rings. The aromatic protons of the isoquinoline moiety typically appear as a series of doublets and multiplets in the downfield region, characteristic of their positions on the heterocyclic ring system. The protons of the phenyl group attached to the ethynyl (B1212043) linker also resonate in this aromatic region.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The two carbons of the alkyne (ethynyl) linker are particularly characteristic, appearing in a specific chemical shift range. The spectrum also contains distinct signals for the carbons of the isoquinoline core and the pendant phenyl ring.
Specific chemical shift values (δ) reported in deuterated chloroform (B151607) (CDCl₃) are presented in the tables below.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Isoquinoline & Phenyl H | 8.53 | d |
| 8.16 | d | |
| 7.82 | d | |
| 7.73-7.62 | m | |
| 7.58 | d | |
| 7.43-7.38 | m |
Data sourced from KUTSENKO, et al. (2012).
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic/Alkynyl C | 142.9 |
| 136.3 | |
| 131.9 | |
| 130.3 | |
| 129.2 | |
| 128.5 | |
| 127.8 | |
| 127.2 | |
| 127.1 | |
| 122.7 | |
| 120.5 | |
| 93.9 | |
| 87.5 |
Data sourced from KUTSENKO, et al. (2012).
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, which helps to piece together the molecular structure. An HMBC experiment would show correlations between the protons on the phenyl ring and the alkynyl carbons, as well as between the isoquinoline protons and the alkynyl carbons, confirming the connectivity of the major structural fragments.
Despite the utility of this technique, specific experimental HMBC data for this compound could not be located in the reviewed scientific literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. While specific HRMS data for this compound was not found, standard mass spectrometry data confirms the expected molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 229, which corresponds to the molecular weight of the compound (KUTSENKO, et al., 2012).
Interactive Data Table: Mass Spectrometry Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) |
| [M]⁺ | 229 |
Data sourced from KUTSENKO, et al. (2012).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is a common method for the analysis of volatile and semi-volatile organic compounds. In a GC-MS analysis of this compound, the compound would first travel through a GC column, resulting in a characteristic retention time, before entering the mass spectrometer for detection and fragmentation analysis.
However, specific experimental parameters or results from a GC-MS analysis of this compound were not available in the consulted literature.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. A successful crystallographic analysis would reveal the planarity of the isoquinoline and phenyl rings and the linear geometry of the ethynyl linker.
A search of the published scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.
Single Crystal X-ray Diffraction for Definitive Structural Assignment
Single crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the definitive confirmation of the connectivity and conformation of this compound.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, the electron density map of the molecule can be calculated, from which the positions of individual atoms are determined with high precision.
For a molecule like this compound, SCXRD analysis would confirm the planar geometry of the isoquinoline and phenyl rings and the linear nature of the ethynyl (–C≡C–) linker. Furthermore, it would provide precise measurements of the bond lengths of the carbon-carbon triple bond and the single bonds connecting the alkyne unit to the aromatic rings. The analysis also reveals how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as π-π stacking interactions between the aromatic rings.
While specific experimental data for this compound is not publicly available, the following table presents expected values for key structural parameters based on crystallographic data of closely related compounds.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| C≡C Bond Length (Å) | 1.19 - 1.21 |
| C(isoquinoline)–C(sp) Bond Length (Å) | 1.42 - 1.44 |
| C(phenyl)–C(sp) Bond Length (Å) | 1.42 - 1.44 |
| C–C≡C Bond Angle (°) | ~178 - 180 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. It provides valuable information about the conjugated π-electron systems, which are significant chromophores in this compound. The molecule is composed of two main chromophoric units, the isoquinoline ring system and the phenylethynyl group, linked in a conjugated fashion.
The UV-Vis spectrum of a compound is obtained by passing a beam of UV and visible light through a dilute solution and measuring the absorbance at different wavelengths. The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions from the ground state to various excited states, typically π→π* transitions in aromatic and conjugated systems.
The spectrum of this compound is expected to be a composite of the electronic transitions of its constituent parts, modified by the extended conjugation between them. The isoquinoline moiety itself exhibits complex absorption bands characteristic of heteroaromatic systems. nist.gov The phenylethynyl group also shows characteristic absorptions. nist.gov The direct linkage of these two systems creates a larger, delocalized π-system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (ε) compared to the non-conjugated parent compounds.
The table below summarizes the known UV-Vis absorption data for the parent chromophores.
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Isoquinoline | 217, 266, 317 | Ethanol |
| Phenylethyne (Phenylacetylene) | 236, 245 | n-Heptane |
| This compound (Expected) | Shifted to >320 nm | Not Specified |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. vscht.cz An IR spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹).
The IR spectrum of this compound is predicted to display a combination of characteristic absorption bands from the isoquinoline ring, the phenyl group, and the disubstituted alkyne linker. The most diagnostic peak for the ethynyl group would be the C≡C stretching vibration. Since the alkyne is internal (disubstituted), this peak is expected to be of weak to medium intensity. Other key regions of the spectrum include the aromatic C-H stretching vibrations, which occur at wavenumbers just above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, which appear in the 1650-1450 cm⁻¹ region. vscht.cznist.gov
The following table details the expected characteristic IR absorption bands for this compound based on data from its constituent moieties and general spectroscopic principles. nist.govnist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline and Phenyl) |
| 2220 - 2180 | C≡C Stretch | Internal Alkyne |
| 1620 - 1580 | C=N Stretch | Isoquinoline Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 900 - 670 | C-H Bend (Out-of-plane) | Aromatic Rings |
Coordination Chemistry and Supramolecular Architectures of 1 Phenylethynyl Isoquinoline Scaffolds
Isoquinoline (B145761) Derivatives as Ligands in Transition Metal Catalysis
Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry and serve as versatile ligands in transition metal catalysis. Their nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment. This coordination is fundamental to the catalytic activity of the resulting metal complexes in a variety of organic transformations. nih.govsciensage.info For instance, transition metal complexes involving isoquinoline derivatives have been employed in reactions such as cyclizations and coupling reactions. nih.govnih.gov The specific substitution on the isoquinoline ring is crucial in tuning the catalytic performance. However, studies detailing the application of 1-(phenylethynyl)isoquinoline as a ligand in transition metal-catalyzed reactions are not prominently featured in the surveyed literature.
Formation of Metal Complexes with Phenylethynylisoquinoline Ligands
The formation of metal complexes with ligands containing phenylethynyl groups is an active area of research. These ligands can coordinate to metal ions to form complexes with interesting optical and electronic properties. mdpi.com For example, copper(I) complexes have been synthesized with ligands like 6,6′-bis(phenylethynyl)-2,2′-bipyridine, resulting in distorted tetrahedral coordination geometries. mdpi.com Similarly, copper(II) complexes of tris(2-pyridylmethyl)amine-based ligands bearing phenylethynyl units have been prepared and structurally characterized. rsc.org These studies demonstrate the capability of the phenylethynyl moiety to be incorporated into complex ligand architectures. Despite these examples with related structures, specific research detailing the synthesis, characterization, and structural analysis of metal complexes formed directly with the this compound ligand is scarce.
Supramolecular Assembly via Non-Covalent Interactions
Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from smaller molecular components. Key interactions include halogen bonding, C-H···π interactions, and host-guest recognition, which drive the self-assembly of molecules into complex architectures.
Halogen Bonding-Based Networks
Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom in a pyridine (B92270) or isoquinoline ring. nsf.govmdpi.com This interaction is a powerful tool in crystal engineering for constructing cocrystals and extended networks. mdpi.comnih.govrsc.org For example, co-crystals have been formed between diethynylpyridines and N-halosuccinimides, where I···N or Br···N halogen bonds are complemented by hydrogen bonds to create complex 3D structures. nsf.gov While the nitrogen atom of this compound is a potential halogen bond acceptor, specific studies of its use in forming halogen-bonded networks were not identified.
C-H···π Interactions in Crystal Lattices
C-H···π interactions are weak molecular forces between a C-H bond and a π-system, which play a significant role in the stabilization of crystal structures and biological systems. nih.govnih.gov The phenylethynyl group and the aromatic rings of the isoquinoline scaffold in this compound provide potential sites for such interactions. Studies on related systems, such as copper complexes with phenylethynyl-substituted ligands, have identified numerous non-covalent interactions, including C-H···π contacts, that dictate the crystal packing. rsc.org However, a detailed crystallographic analysis focusing specifically on the C-H···π interactions within the crystal lattice of this compound is not available in the reviewed literature.
Host-Guest Chemistry and Self-Assembly
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. This principle is fundamental to molecular recognition and the controlled self-assembly of supramolecular structures. mdpi.com While various macrocyclic hosts have been used to encapsulate guests and control their assembly, researchgate.net there is no specific information available on this compound acting as either a host or a guest in such systems or on its specific self-assembly behavior driven by these interactions.
Metallo-Supramolecular Networks
Metallo-supramolecular networks are extended structures formed by the coordination of metal ions with organic ligands, creating multidimensional architectures. mdpi.com The properties of these networks are dictated by the choice of both the metal and the ligand. The synthesis of metallo-supramolecular polymers often involves ligands with multiple binding sites, such as terpyridine derivatives, which can coordinate with metal ions like Zn(II) or Fe(II) to form polymer chains. mdpi.com The this compound molecule, as a monodentate or potentially bridging ligand, could theoretically be incorporated into such networks, but specific examples of its use in constructing metallo-supramolecular assemblies are not documented in the available research.
Advanced Applications and Future Research Directions of 1 Phenylethynyl Isoquinoline
Photoactive Materials and Optoelectronic Applications
The extended π-conjugation in 1-(phenylethynyl)isoquinoline and its derivatives imparts them with intriguing photophysical properties, making them attractive for applications in photoactive materials and optoelectronics. Research in this area is focused on understanding and harnessing their light-absorbing and emitting characteristics.
While specific photophysical data for this compound is not extensively documented in publicly available literature, studies on structurally related quinoline (B57606) and isoquinoline (B145761) derivatives provide insights into their potential. For instance, various substituted isoquinoline derivatives have been shown to exhibit fluorescence, with their emission properties being tunable based on the nature and position of substituents. google.com The introduction of the phenylethynyl group at the 1-position of the isoquinoline core is expected to significantly influence the electronic transitions, potentially leading to desirable absorption and emission profiles in the visible spectrum.
The photophysical properties of similar aromatic and heterocyclic compounds are often characterized by their molar absorptivity (ε), absorption maxima (λmax abs.), emission maxima (λmax em.), Stokes shift (Δυ), and fluorescence quantum yield (Φfl). beilstein-journals.orgresearchgate.net For example, trifluoromethylated quinoline-phenol Schiff bases have demonstrated quantum yields ranging from low to good, influenced by solvent polarity and substituent effects. beilstein-journals.org It is anticipated that this compound would exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent, a characteristic often associated with intramolecular charge transfer (ICT) states. nih.gov
Table 1: Representative Photophysical Data for Substituted Quinoline Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Trifluoromethylated Quinoline-Phenol Schiff Base 3aa | Chloroform (B151607) | 275, 354 | 451 | 0.90 |
| Trifluoromethylated Quinoline-Phenol Schiff Base 3be | Chloroform | 276, 401 | 551 | 0.12 |
| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 0.1 M H2SO4 | 377 | 442 | 0.871 |
| N-methyl analog of 3e (5) | 0.1 M H2SO4 | 380 | 448 | 0.479 |
This table presents data for related quinoline and isoquinoline derivatives to illustrate the range of photophysical properties observed in these classes of compounds, in the absence of specific data for this compound. google.combeilstein-journals.org
Organic Light-Emitting Diodes (OLEDs)
The potential of isoquinoline derivatives as materials for organic light-emitting diodes (OLEDs) is an active area of research. Their thermal stability and ability to form amorphous thin films are crucial properties for device fabrication and longevity. Quinoline-based materials have been investigated as both electron-transporting and emitting layers in OLEDs. researchgate.net
Synthesis of Complex Polycyclic Heteroaromatic Systems Incorporating Phenylethynylisoquinoline Units
The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heteroaromatic systems. The reactive alkyne moiety provides a handle for various intramolecular cyclization reactions, leading to the formation of novel fused ring systems.
One notable strategy involves the cyclization of o-alkynylaryl oximes. For example, o-(phenylethynyl)benzaldoxime, a precursor to the isoquinoline core, can undergo a sequential cyclization-deoxygenation reaction to yield isoquinoline derivatives. researchgate.netnih.gov This transformation can be catalyzed by transition metals like silver triflate, proceeding through an isoquinoline N-oxide intermediate which is then deoxygenated. researchgate.netnih.gov This method highlights the utility of the alkynyl group in facilitating ring closure to construct the isoquinoline framework itself, which can then be further functionalized.
Furthermore, the isoquinoline ring, once formed, can participate in further annulation reactions. Free-radical intramolecular cyclization of appropriately substituted pyrrolylpyridinium salts has been shown to produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.orgresearchgate.net While not starting directly from this compound, these methodologies demonstrate the potential for expanding the isoquinoline core into larger, more complex polycyclic structures. The phenylethynyl group in this compound offers a prime site for such subsequent cyclization strategies, potentially leading to novel heteroaromatic compounds with unique electronic and steric properties.
Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.govuky.edu
The this compound structure is an attractive starting point for DOS due to its rigid framework and the presence of multiple reactive sites for diversification. The phenylethynyl group, in particular, can be functionalized through various reactions such as click chemistry, hydration, and cycloadditions. This allows for the introduction of a wide array of substituents, leading to a library of compounds with diverse physicochemical properties.
Combinatorial libraries of isoquinoline derivatives have been explored, demonstrating the feasibility of generating large numbers of related compounds for biological screening. google.com While a specific library based on the this compound scaffold is not explicitly detailed in the literature, the principles of combinatorial chemistry are readily applicable. By varying the substituents on both the phenyl ring of the phenylethynyl group and on the isoquinoline core, a vast chemical space can be explored.
Table 2: Potential Diversification Points on the this compound Scaffold
| Position | Potential Modifications |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) |
| Alkyne Moiety | Participation in cycloaddition reactions, hydration, or hydroamination |
| Isoquinoline Core | Functionalization at various positions through electrophilic or nucleophilic substitution |
Prospects for Novel Catalytic Systems Utilizing this compound Ligands
The nitrogen atom in the isoquinoline ring and the π-system of the phenylethynyl group in this compound present potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as ligands in transition metal catalysis. The synthesis and characterization of metal complexes with ligands containing similar functionalities, such as phenylethynyl-substituted bipyridines, have been reported. mdpi.com
While there is currently a lack of specific research on the catalytic applications of this compound-metal complexes, the broader field of N-heterocyclic ligands in catalysis provides a strong rationale for their potential. The electronic properties of the ligand, which can be tuned by modifying the substituents on the aromatic rings, would influence the catalytic activity of the corresponding metal complex. Potential applications could include cross-coupling reactions, oxidation, and reduction processes. Future research in this area would involve the synthesis of novel this compound-metal complexes and the evaluation of their catalytic performance in various organic transformations.
Emerging Research Avenues in Alkynylisoquinoline Chemistry
The field of alkynylisoquinoline chemistry is continually evolving, with several emerging research avenues poised to expand the applications of these versatile compounds. A key trend is the development of more efficient and environmentally friendly synthetic methods for accessing the isoquinoline core and its derivatives. This includes the use of green solvents like water and the development of novel catalytic systems that operate under mild conditions. researchgate.net
Another promising direction is the exploration of the biological activities of novel alkynylisoquinoline derivatives. While some amino alkynylisoquinolines have shown potent activity against acute myeloid leukemia, the pharmacological potential of the broader class of compounds, including this compound, remains largely untapped. researchgate.net The use of this scaffold in medicinal chemistry as a building block for more complex, biologically active molecules is an area of significant interest. nih.govuky.edu
Furthermore, the unique photophysical properties of these compounds suggest their potential in the development of new sensors and imaging agents. The sensitivity of their fluorescence to the local environment could be exploited for the detection of specific analytes or for cellular imaging applications. The continued exploration of the fundamental chemistry and properties of this compound and its analogs will undoubtedly uncover new and exciting applications in the years to come.
Q & A
Q. What are the common synthetic routes for 1-(Phenylethynyl)isoquinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives typically involves copper-catalyzed cyclization or heterogeneous catalysis. For example:
- Copper-catalyzed intramolecular cyclization : Using oxime precursors (e.g., (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime) in water under air at 80°C with CuI (10 mol%) achieves yields up to 92% .
- Heterogeneous catalysis : Modified lignosulfonate-supported Cu catalysts (e.g., LS-FAS-Cu) enable solvent-free synthesis with high recyclability. Optimizing catalyst loading (e.g., 15 mol%) and reaction time (24 hours) improves yields to >90% .
Key Variables : Catalyst type, solvent (water vs. organic), temperature, and reaction atmosphere (air vs. inert).
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer :
- Structural confirmation : Use -NMR and -NMR to verify regioselectivity and substitution patterns (e.g., distinguishing 3- vs. 4-substituted isoquinolines) .
- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection ensure compound integrity.
- Crystallography : X-ray diffraction resolves stereochemical ambiguities in dearomatized derivatives (e.g., diazene products with >90% enantiomeric excess) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data related to mitochondrial membrane interactions?
Methodological Answer : Contradictions may arise from differing experimental models (e.g., isolated mitochondria vs. cell-based assays). To address this:
- Standardize protocols : Use rat liver mitochondria for consistent LPO (lipid peroxidation) measurements under controlled calcium concentrations (e.g., 100 µM Ca) .
- Dose-response analysis : Test concentrations from 1–100 µM to identify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses).
- Mechanistic probes : Combine fluorescence-based membrane potential assays with inhibitors (e.g., cyclosporine A for calcium megachannels) to isolate specific pathways .
Q. What computational strategies enhance the design of anti-inflammatory isoquinoline derivatives?
Methodological Answer :
- Fragment-based design : Screen monosubstituted isoquinoline libraries (e.g., substituents at 1-, 3-, or 4-positions) using molecular docking against inflammatory targets like mGluR1 (IC optimization) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with anti-inflammatory activity in RAW264.7 macrophages or zebrafish models .
- Merge pharmacophores : Combine fragments from different positions (e.g., 4-fluorophenylthio and phenylethynyl groups) to enhance potency without structural data .
Q. How do reaction conditions impact selectivity in isoquinoline dearomatization?
Methodological Answer : Dearomatization efficiency depends on:
- Substrate substitution : Electron-deficient isoquinolines (e.g., 4-bromo or 4-(phenylethynyl)) favor hydrazone addition at the 1-position, achieving >95% enantiomeric excess with chiral catalysts .
- Solvent polarity : Use aprotic solvents (e.g., DCM) to stabilize transition states in asymmetric dearomatization.
- Catalyst tuning : Chiral phosphoric acids improve stereoselectivity for diazene products, critical for bioactive molecule synthesis .
Q. What methodologies validate the ecological safety of novel isoquinoline derivatives?
Methodological Answer :
- PBT/vPvB assessment : Evaluate persistence (OECD 301 biodegradation tests), bioaccumulation (log predictions), and toxicity (Daphnia magna LC) .
- In silico tools : Use EPI Suite or TEST software to estimate ecotoxicity thresholds for derivatives lacking experimental data .
- Mitigation strategies : Incorporate biodegradable substituents (e.g., ester groups) to reduce environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
